![molecular formula C14H14N2O3S B2499917 2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 866153-38-0](/img/structure/B2499917.png)
2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on condensed heterocyclic compounds has led to the synthesis of a variety of thiazolo[3,2-a]pyrimidine derivatives with potential anti-inflammatory activity. These compounds have been characterized by various analytical techniques and tested for their biological activity. Specifically, the compound 2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a part of this class of compounds, which has been synthesized and evaluated for its medicinal properties .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the formation of a benzylidene group at the second position and various substituents at the fifth position. The most potent compound in the series was found to have a 2-methoxyphenyl group at position 5, indicating the importance of substituents in determining the biological activity of these molecules. The synthesis process is characterized by spectral, crystallographic, and elemental analysis, ensuring the correct structure and purity of the compounds .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, was established by Single Crystal X-Ray Diffraction (SCXRD), which provides detailed information about the arrangement of atoms within the molecule. This structural information is essential for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of thiazolo[3,2-a]pyrimidine derivatives is demonstrated by their ability to undergo reduction reactions to form diastereomers. The use of vanadium(V) oxide and sodium borohydride in ethanol at room temperature is an example of the conditions employed to achieve the reduction of these compounds. The formation of diastereomers indicates the presence of chiral centers in the molecule, which can have significant implications for their pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, methoxy, and benzylidene contribute to the solubility, stability, and reactivity of these compounds. The anti-inflammatory activity of these molecules was tested using the carrageenan hind paw edema test, and the compounds were also evaluated for ulcer activity. These tests provide insight into the therapeutic potential and safety profile of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Thiazolo[3,2-a]pyrimidines, including the specified compound, are synthesized and characterized through various methods such as spectral, crystallographic, and elemental analysis. For instance, a study synthesized new thiazolo[3,2-a]pyrimidine derivatives and characterized them, highlighting their structural properties (Tozkoparan et al., 1998).
- Another study explored the synthesis and reactions of similar dihydrothiazolo[3,2-a]pyrimidine derivatives, indicating various chemical reactions these compounds can undergo (Kinoshita et al., 1987).
Chemical Structure and Analysis
- The structure of thiazolo[3,2-a]pyrimidine derivatives, including the specific compound, has been studied using techniques like X-ray diffraction, showcasing their molecular arrangement and interactions. A study detailed the crystal structure of a similar compound, providing insights into its molecular geometry and intermolecular interactions (Nagarajaiah & Begum, 2011).
- Research on structural modifications of thiazolo[3,2-a]pyrimidines offers insights into their conformational features and how changes in substituents can affect their chemical behavior (Nagarajaiah & Begum, 2014).
Biological Activities and Applications
- Some thiazolo[3,2-a]pyrimidine derivatives exhibit biological activities such as anti-inflammatory properties. A study demonstrated moderate anti-inflammatory activity in certain thiazolo[3,2-a]pyrimidine derivatives, suggesting potential therapeutic applications (Tozkoparan et al., 1999).
- Research has also shown that thiazolo[3,2-a]pyrimidines can possess antimicrobial properties. A study synthesized novel derivatives and evaluated their antibacterial and antifungal activities, indicating their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-2-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPCSXSULZWTDI-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3CCCN=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCCN=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

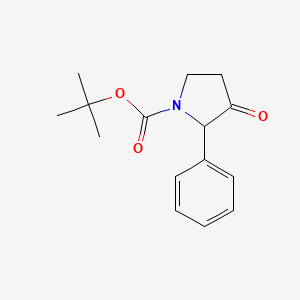
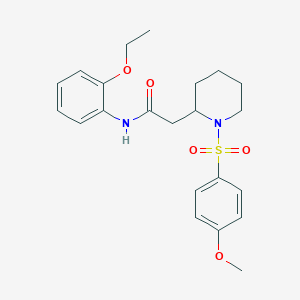


![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)


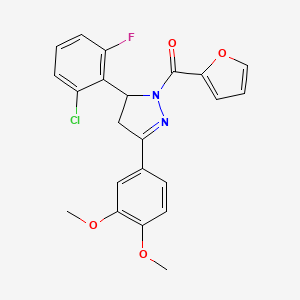
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)
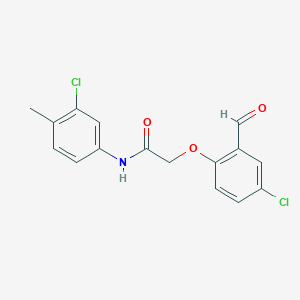
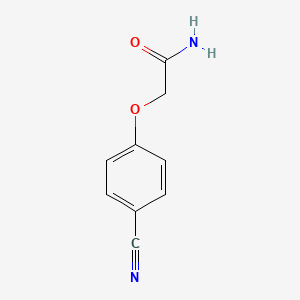
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)